![molecular formula C12H13F3N2O B6548935 4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one CAS No. 1794889-01-2](/img/structure/B6548935.png)
4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one, or 4-TPMP, is an organic compound with a wide range of applications. It is a colorless, odorless solid that is soluble in water and organic solvents. 4-TPMP is used in a variety of fields, including medicine, agriculture, and biochemistry. It is also used as a precursor for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
4-TPMP has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as the antifungal agent fluconazole. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. In addition, 4-TPMP has been used in the synthesis of other organic compounds, such as the insecticide chlorpyrifos.
Wirkmechanismus
4-TPMP acts as an electrophile in the Friedel-Crafts alkylation reaction. It is attracted to the electron-rich aromatic ring, and the alkylating agent is attracted to the electron-poor aromatic ring. The alkylating agent then reacts with the aromatic ring, and the resulting product is 4-TPMP.
Biochemical and Physiological Effects
4-TPMP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing molecules. In addition, 4-TPMP has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-TPMP in laboratory experiments include its low cost and its ability to react with a variety of substrates. It is also relatively easy to synthesize and has a low toxicity. The limitations of using 4-TPMP in laboratory experiments include its tendency to react with other compounds in the reaction mixture, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
The potential future directions for 4-TPMP include its use in the synthesis of other compounds, such as pharmaceuticals and insecticides. In addition, 4-TPMP could be used in the development of new drugs and treatments for a variety of diseases, such as cancer and Alzheimer's disease. Finally, 4-TPMP could be used to study the effects of COX-2 and acetylcholinesterase inhibitors on the body.
Synthesemethoden
4-TPMP is synthesized via a process called the Friedel-Crafts alkylation reaction. This reaction involves the addition of an alkyl group to an aromatic ring. In the synthesis of 4-TPMP, an aromatic compound, 2-(trifluoromethyl)phenyl methylpiperazine, is reacted with an alkylating agent, such as ethyl bromide, to form 4-TPMP. The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, and is carried out at low temperatures.
Eigenschaften
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)7-17-6-5-16-11(18)8-17/h1-4H,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDMEWVRBHOACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B6548854.png)
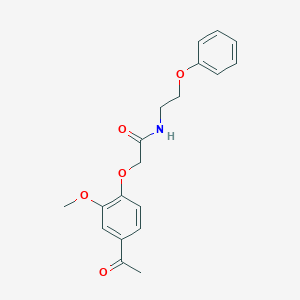
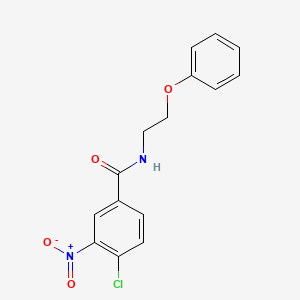
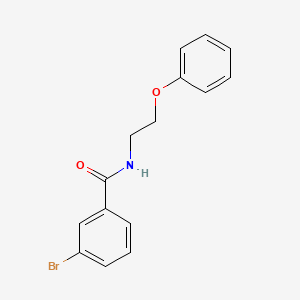
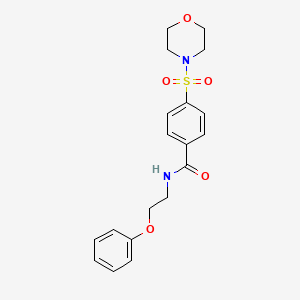
![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)
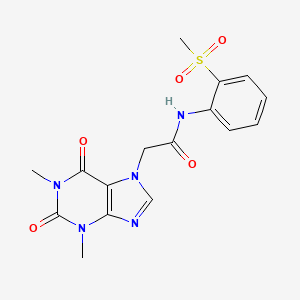
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B6548951.png)
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid](/img/structure/B6548962.png)